molecular formula C8H6F5NS B1401360 4-(Pentafluorosulfur)phenylacetonitrile CAS No. 1240257-04-8

4-(Pentafluorosulfur)phenylacetonitrile

Cat. No.: B1401360
CAS No.: 1240257-04-8
M. Wt: 243.2 g/mol
InChI Key: APQCOBQUUKSALE-UHFFFAOYSA-N
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Description

“4-(Pentafluorosulfur)phenylacetonitrile” is a chemical compound with the CAS number 1240257-04-8 . It is also known by the IUPAC name [4-(pentafluoro-lambda~6~-sulfanyl)phenyl]acetonitrile .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C8H6F5NS/c9-15(10,11,12,13)8-3-1-7(2-4-8)5-6-14/h1-4H,5H2 . The molecular weight of the compound is 243.2 .

Scientific Research Applications

Biotransformation Applications

Marine fungi, including genera such as Aspergillus and Penicillium, have shown the capability to catalyze the biotransformation of phenylacetonitrile derivatives, including fluorophenylacetonitrile, to their respective acids. This process involves hydrolysis of the nitrile group followed by hydroxylation of the aromatic ring. Such transformations indicate potential applications in the production of phenylacetic acids under mild conditions (Oliveira et al., 2013).

Reactivity Studies

Studies have explored the unique reactivity of similar compounds, such as 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, where unexpected reactions leading to the formation of trimeric compounds have been observed. This highlights the potential for discovering novel reaction pathways and mechanisms (Stazi et al., 2010).

Safety and Hazards

“4-(Pentafluorosulfur)phenylacetonitrile” is classified as harmful in contact with skin (H312), harmful if inhaled (H332), may cause respiratory irritation (H335), harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .

Mechanism of Action

Target of Action

The primary targets of the compound 4-(Pentafluorosulfur)phenylacetonitrile are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets.

Biochemical Analysis

Biochemical Properties

4-(Pentafluorosulfur)phenylacetonitrile plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s pentafluorosulfur group is highly electronegative, which can influence its binding affinity and specificity towards certain enzymes and proteins. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Additionally, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes. These changes in gene expression can subsequently impact cellular metabolism, including processes such as glycolysis, oxidative phosphorylation, and lipid metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its pentafluorosulfur group. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For example, this compound has been shown to inhibit the activity of certain proteases by binding to their active sites and preventing substrate access. Additionally, the compound can induce changes in gene expression by interacting with transcriptional regulators, leading to alterations in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions (2-8°C), but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage. It is crucial to determine the appropriate dosage range to balance efficacy and safety in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics, affecting its distribution, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization signals ensure that this compound exerts its effects in the appropriate cellular context, influencing processes such as gene expression, energy production, and protein synthesis.

Properties

IUPAC Name

2-[4-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NS/c9-15(10,11,12,13)8-3-1-7(2-4-8)5-6-14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQCOBQUUKSALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601228730
Record name (OC-6-21)-[4-(Cyanomethyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240257-04-8
Record name (OC-6-21)-[4-(Cyanomethyl)phenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240257-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[4-(Cyanomethyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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